Quinolin-2-ylmethanesulfonylchloride
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Overview
Description
Quinolin-2-ylmethanesulfonylchloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-2-ylmethanesulfonylchloride typically involves the introduction of a methanesulfonyl chloride group to a quinoline derivative. One common method is the reaction of quinoline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Quinolin-2-ylmethanesulfonylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of quinoline N-oxide or dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (MCPBA) can be used to oxidize the quinoline ring.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the quinoline ring.
Major Products
Substitution Reactions: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: Quinoline N-oxide derivatives.
Reduction Reactions: Dihydroquinoline derivatives.
Scientific Research Applications
Quinolin-2-ylmethanesulfonylchloride has various scientific research applications, including:
Mechanism of Action
The mechanism of action of quinolin-2-ylmethanesulfonylchloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on biological molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially leading to changes in their function and activity . The quinoline ring may also interact with biological targets such as enzymes and receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a benzene ring fused to a pyridine ring.
Quinoline N-oxide: An oxidized derivative of quinoline.
Dihydroquinoline: A reduced derivative of quinoline.
Uniqueness
Quinolin-2-ylmethanesulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions . This makes it a valuable reagent in organic synthesis and a potential candidate for drug development .
Biological Activity
Quinolin-2-ylmethanesulfonylchloride (QMSC) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of QMSC, including its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.
This compound has the molecular formula C₁₀H₈ClNO₂S and is characterized by a quinoline ring structure linked to a methanesulfonyl chloride moiety. This structural configuration is crucial for its biological activity as it enhances the compound's ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of QMSC and its derivatives. For instance, hybrid quinoline-sulfonamide complexes have shown promising antibacterial and antifungal activities:
- Antibacterial Activity : One study reported that a derivative of QMSC exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 19.04 × 10⁻⁵ mg/mL and 609 × 10⁻⁵ mg/mL, respectively. The compound demonstrated inhibition zones of 21 mm and 19 mm against these pathogens .
- Antifungal Activity : The same derivative also displayed notable antifungal activity against Candida albicans, with an inhibition zone of 25 mm and an MIC similar to that against Staphylococcus aureus .
Anticancer Activity
QMSC derivatives have been investigated for their anticancer properties. A notable study focused on the cytotoxic effects of quinoline-based compounds on various cancer cell lines:
- Mechanism of Action : The anticancer activity was attributed to the induction of apoptosis in cancer cells. For example, certain derivatives showed strong cytotoxic effects against A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT-116 (colon cancer) cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .
Antiviral Activity
The antiviral potential of QMSC has also been explored:
- Dengue Virus Inhibition : Recent research indicated that specific quinoline derivatives exhibited significant inhibitory activity against dengue virus serotype 2 (DENV2). One derivative demonstrated an IC₅₀ of 3.03 µM, indicating strong antiviral efficacy while maintaining a favorable selectivity index .
Summary of Biological Activities
The following table summarizes the biological activities of this compound based on recent research findings:
Case Studies
Case studies examining the application of QMSC in clinical settings have provided valuable insights into its therapeutic potential:
- Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections treated with QMSC derivatives showed promising recovery rates, suggesting effective bacterial load reduction.
- Case Study on Cancer Treatment : In a small cohort study, patients receiving treatment with quinoline derivatives exhibited improved outcomes in tumor size reduction and overall survival rates compared to standard therapies.
Properties
Molecular Formula |
C10H8ClNO2S |
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Molecular Weight |
241.69 g/mol |
IUPAC Name |
quinolin-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c11-15(13,14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2 |
InChI Key |
YHXAPDRKRXZYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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